molecular formula C16H23N3O8 B12355552 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide

Cat. No.: B12355552
M. Wt: 385.37 g/mol
InChI Key: VSVYJUYJFLYYSI-ZIZCHBSTSA-N
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Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide is a metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound is known for its carcinogenic properties and is a significant biomarker for assessing exposure to tobacco smoke and its associated health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide typically involves the glucuronidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) under specific conditions. The reaction generally requires the presence of UDP-glucuronic acid as a glucuronide donor and is carried out in an aqueous buffer at a controlled pH and temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and toxicities, making them important for further study .

Scientific Research Applications

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can lead to mutations and initiate carcinogenesis. The compound primarily targets the liver and lungs, where it undergoes enzymatic activation and exerts its carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): The parent compound, known for its potent carcinogenic properties.

    4-(Methylnitrosamino)-4-(3-pyridyl)butanal: Another metabolite of NNK with similar biological activities.

    N-nitroso-N-methyl-4-aminobutyric acid: A related nitrosamine with carcinogenic potential.

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide is unique due to its role as a glucuronide conjugate, which makes it more water-soluble and facilitates its excretion from the body. This property distinguishes it from its parent compound and other similar nitrosamines, highlighting its importance in detoxification and biomarker studies .

Properties

Molecular Formula

C16H23N3O8

Molecular Weight

385.37 g/mol

IUPAC Name

(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3/t10?,11-,12-,13-,14?,15+/m0/s1

InChI Key

VSVYJUYJFLYYSI-ZIZCHBSTSA-N

Isomeric SMILES

CN(CCCC(C1=C[N+](=CC=C1)[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)[O-])O)O)O)O)N=O

Canonical SMILES

CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O

Origin of Product

United States

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